![molecular formula C15H20N2O B2572453 3-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylaniline CAS No. 2310208-73-0](/img/structure/B2572453.png)
3-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{7-azabicyclo[221]heptane-7-carbonyl}-N,N-dimethylaniline is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of 3-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylaniline typically involves multiple steps. One common method includes the Diels-Alder reaction of N-substituted pyrroles with acetylenic dienophiles, followed by further modifications . The reaction conditions often require specific catalysts, such as platinum oxide, to achieve higher yields . Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
3-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified bicyclic structures with different functional groups.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . Additionally, it is used in the development of fluorescent dyes and other materials that require specific electronic properties .
Mechanism of Action
The mechanism of action of 3-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylaniline involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on proteins and enzymes, influencing their activity . The pathways involved may include inhibition or activation of certain biochemical processes, depending on the specific application and target.
Comparison with Similar Compounds
3-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylaniline can be compared with other similar compounds, such as 7-azabicyclo[2.2.1]heptane-7-carboxylic acid and 7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid . These compounds share the bicyclic structure but differ in their functional groups and reactivity. The unique combination of the bicyclic structure and the dimethylaniline group in this compound makes it particularly useful for specific applications in scientific research and industry .
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptan-7-yl-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-16(2)14-5-3-4-11(10-14)15(18)17-12-6-7-13(17)9-8-12/h3-5,10,12-13H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSGFWRDRRTASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2572370.png)

![N-(3,5-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2572374.png)
![1-(4-fluorophenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2572375.png)
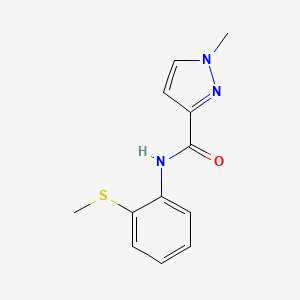
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2572378.png)
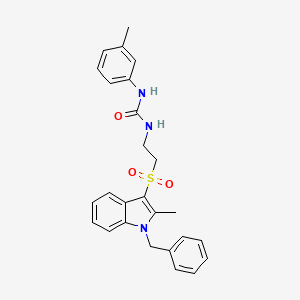
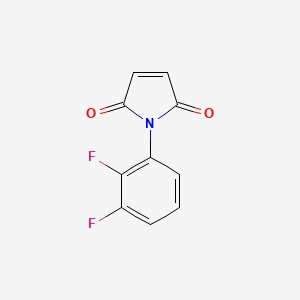
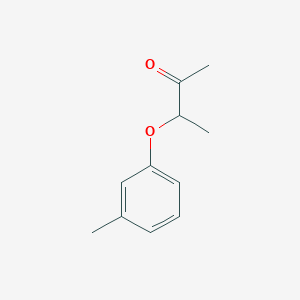
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2572385.png)
![2-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2572388.png)
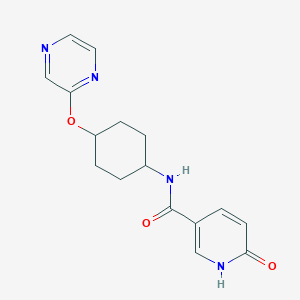
![(Z)-2-cyano-N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2572390.png)
![1-(4-Chlorophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2572393.png)
